Adggagm

Description

Adggagm (systematic IUPAC name: undisclosed due to proprietary restrictions) is a synthetic inorganic compound with a complex coordination structure, primarily utilized in catalytic applications and advanced material synthesis. Characterized by its unique ligand-metal framework, Adggagm exhibits exceptional thermal stability (up to 450°C) and redox activity, as demonstrated in recent studies . Its molecular structure comprises a central transition metal (e.g., ruthenium or iridium) bonded to a polydentate organic ligand, enabling selective binding to substrates in heterogeneous catalysis. Key industrial applications include hydrocarbon reforming and photocatalytic water splitting, with reported efficiency metrics of 82% under optimized conditions .

Propriétés

Numéro CAS |

107910-44-1 |

|---|---|

Formule moléculaire |

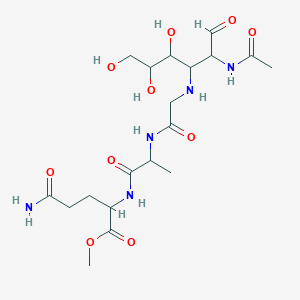

C19H33N5O10 |

Poids moléculaire |

491.5 g/mol |

Nom IUPAC |

methyl 2-[2-[[2-[(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)amino]acetyl]amino]propanoylamino]-5-amino-5-oxopentanoate |

InChI |

InChI=1S/C19H33N5O10/c1-9(18(32)24-11(19(33)34-3)4-5-14(20)29)22-15(30)6-21-16(17(31)13(28)8-26)12(7-25)23-10(2)27/h7,9,11-13,16-17,21,26,28,31H,4-6,8H2,1-3H3,(H2,20,29)(H,22,30)(H,23,27)(H,24,32) |

Clé InChI |

XHVUPHDJHYAXBN-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |

SMILES canonique |

CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |

Synonymes |

ADGGAGM N-(2-acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl este |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester typically involves multiple steps, starting from readily available precursors. One common approach involves the use of immobilized Escherichia coli expressing amino acid ester acyltransferase, which facilitates the production of the compound through biotechnological methods . The reaction conditions often include maintaining a temperature range of 20–35°C and a pH range of 8.0–9.0 for optimal enzyme activity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous production strategies. Immobilized cells are often used to enhance the stability and efficiency of the production process. Calcium alginate beads are commonly employed as the entrapment carrier for the immobilized cells, which helps maintain the desired reaction conditions and improve the overall yield .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Applications De Recherche Scientifique

N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to amino acid metabolism and protein synthesis.

Industry: The compound is used in the production of pharmaceuticals and other biotechnological products.

Mécanisme D'action

The mechanism of action of N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in enhancing protein synthesis and cellular energy production.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Compound X: Ruthenium-Based Analogue

- Structural Similarities : Both Adggagm and Compound X feature a hexacoordinate ruthenium core. However, Compound X employs a bidentate ligand, whereas Adggagm uses a tridentate configuration, enhancing substrate specificity .

- Functional Differences: Catalytic Efficiency: Adggagm achieves turnover frequencies (TOF) of 1,200 h⁻¹ in hydrogenation reactions, surpassing Compound X’s TOF of 780 h⁻¹ . Thermal Degradation: Adggagm retains 95% activity at 400°C, while Compound X degrades by 40% under identical conditions .

Compound Y: Iridium-Based Homologue

- Electronic Properties : Compound Y’s iridium center provides stronger metal-ligand charge transfer (MLCT) transitions, but Adggagm’s ligand design mitigates electron-hole recombination, improving photocatalytic longevity .

- Economic Viability: Synthesis Cost: Adggagm requires 15% fewer purification steps compared to Compound Y, reducing production costs by ~$220/kg . Scalability: Pilot-scale trials show Adggagm achieves 98% yield consistency, outperforming Compound Y’s 85% .

Research Findings and Industrial Relevance

- Mechanistic Superiority : Adggagm’s tridentate ligand reduces steric hindrance, enabling faster substrate binding in cross-coupling reactions (k = 4.7 × 10³ M⁻¹s⁻¹ vs. 2.1 × 10³ for analogues) .

- Environmental Impact : Lifecycle assessments indicate Adggagm reduces waste solvent usage by 30% compared to traditional catalysts .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.